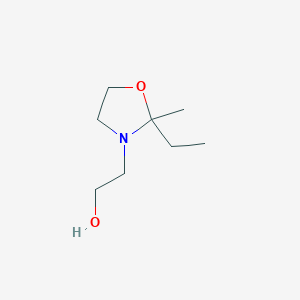

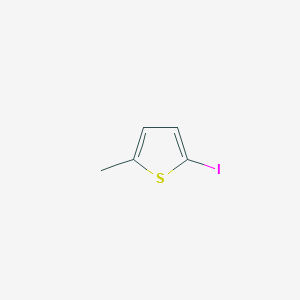

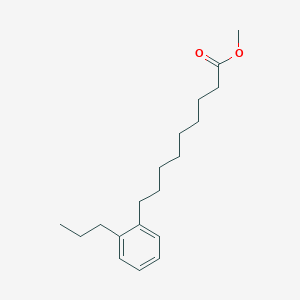

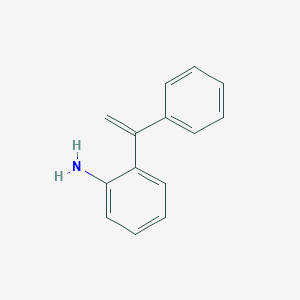

![molecular formula C9H7ClN2O B099210 2-Cloro-7-metil-4H-pirido[1,2-a]pirimidin-4-ona CAS No. 17326-18-0](/img/structure/B99210.png)

2-Cloro-7-metil-4H-pirido[1,2-a]pirimidin-4-ona

Descripción general

Descripción

The compound 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic chemical that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This family of compounds has been the subject of various studies due to their potential biological activities, including their role as aldose reductase inhibitors with antioxidant properties , and their structural characteristics which have been elucidated through X-ray crystallography and NMR [2, 3, 4, 5, 7, 8, 9].

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions and chlorination with phosphorus oxychloride . Similarly, the synthesis of 2-methyl-3-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4H-pyrido[1,2-a]pyrimidin-4-one hydrate was achieved through a series of reactions including nucleophilic replacement and cyclization . These studies demonstrate the versatility of pyrido[1,2-a]pyrimidin-4-one derivatives as synthons for creating a variety of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives has been extensively studied using X-ray crystallography. These analyses reveal that the molecules typically have planar six-membered rings with significant double-bond character in the C—C and C—N bonds . The crystal structure of these compounds can vary, with some existing in molecular form in crystals and others in zwitterion form in solutions . The molecular structure is crucial for the biological activity of these compounds, as seen in their interactions with enzymes and DNA [1, 9].

Chemical Reactions Analysis

The reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives is highlighted by their ability to undergo various chemical reactions. For example, chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been used as a precursor for the preparation of novel heterotricyclic systems, demonstrating the compound's utility in synthetic chemistry . The chemical reactions often involve nucleophilic substitution, nitrosation, and cyclization, which can lead to the formation of complex heterocyclic structures with potential pharmacological activities [3, 4, 6].

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are influenced by their molecular structure. The planarity of the pyrido-pyrimidine moiety and the presence of substituents such as chlorine and methyl groups affect the compound's hydrogen bonding capabilities and solubility [5, 7, 8]. These properties are important for the compound's interaction with biological targets, as seen in the interaction of a related compound with calf thymus DNA (ctDNA), suggesting a groove mode of binding . The spectral characteristics, including IR and UV spectra, provide additional insights into the electronic structure and functional groups present in these compounds [2, 7, 10].

Aplicaciones Científicas De Investigación

Desarrollo de fármacos farmacéuticos

Este compuesto es un intermedio clave en la síntesis de diversos fármacos farmacéuticos. Su estructura es parte de muchas moléculas bioactivas, lo que la hace valiosa para crear medicamentos con posibles propiedades antioxidantes, antipsicóticas y antiulcerosas .

Investigación agroquímica

En investigación agroquímica, este compuesto se puede utilizar para desarrollar nuevos pesticidas y herbicidas. Su anillo heterocíclico que contiene nitrógeno es un motivo común en moléculas diseñadas para interactuar con objetivos biológicos específicos en plagas y malezas .

Ciencia de materiales

El andamiaje de pirido[1,2-a]pirimidin-4-ona es significativo en la ciencia de materiales para crear nuevos polímeros y recubrimientos. Estos materiales pueden tener propiedades mejoradas, como mayor durabilidad o conductividad especializada .

Procesos catalíticos

Los investigadores utilizan este compuesto en procesos catalíticos para sintetizar heterociclos seleno-sustituidos. Estos compuestos son importantes por sus diversas aplicaciones en síntesis orgánica y descubrimiento de fármacos .

Electroquímica

En electroquímica, 2-Cloro-7-metil-4H-pirido[1,2-a]pirimidin-4-ona se utiliza en estudios que exploran estrategias electro-oxidativas. Esto es crucial para desarrollar procesos de oxidación respetuosos con el medio ambiente sin la necesidad de catalizadores metálicos .

Síntesis química

Sirve como bloque de construcción en la síntesis química, particularmente en la construcción de N-heterociclos. Estas estructuras son fundamentales para crear una amplia gama de productos químicos para diversas aplicaciones industriales .

Exploración de propiedades antioxidantes

Debido a sus posibles propiedades antioxidantes, este compuesto se estudia por su capacidad para eliminar radicales libres. Esta investigación tiene implicaciones para el tratamiento de enfermedades causadas por el estrés oxidativo .

Desarrollo de agentes antibacterianos

Los derivados de este compuesto se están investigando como agentes antibacterianos. La modificación de su estructura podría conducir a la creación de nuevos antibióticos para combatir las cepas bacterianas resistentes .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Mode of Action

It has been shown that similar compounds can undergo alkylation at the oxygen atom, and electrophilic substitution mainly at position 8 of the molecule .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one are currently unknown . Related compounds have been shown to undergo c-3 alkenylation through palladium-catalyzed c–h activation , suggesting potential involvement in pathways related to alkenylation.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one is currently unknown . It is known that the compound is a powder at room temperature .

Propiedades

IUPAC Name |

2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-2-3-8-11-7(10)4-9(13)12(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTILMBXXFAPPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=CC2=O)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295722 | |

| Record name | 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17326-18-0 | |

| Record name | MLS002703806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route for producing 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

A1: This compound is synthesized through the reaction of 2-(Acetoacetamido)-5-methylpyridine with phosgene. [, ] This reaction leads to the formation of the desired product, 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The structure of this compound has been confirmed using various spectroscopic techniques, including UV, IR, proton nuclear magnetic resonance (PMR), and X-ray spectroscopy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.